BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile basic
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-(3,5-Dichlorophenyl)-3-
Compound Name: o
oxopropanenitrile

Cat. No.: B1302681

An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Introduction: A Versatile B-Ketonitrile Scaffold

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, also known by its synonym 3,5-
Dichlorobenzoylacetonitrile, is a polyfunctional organic molecule of significant interest to the
chemical and pharmaceutical industries.[1] With a molecular formula of CoHsCI2NO and a
molecular weight of 214.05 g/mol , this compound belongs to the class of -ketonitriles.[1][2] Its
structure is characterized by a central keto-nitrile functional group arrangement, flanked by a
3,5-dichlorinated phenyl ring. This specific arrangement of reactive moieties—a ketone, a
nitrile, and an activated methylene group—makes it a highly valuable and versatile building
block in organic synthesis.[1][3]

The presence of the dichlorophenyl group is particularly noteworthy, as this motif is a key
component in numerous biologically active compounds, including pharmaceuticals and
agrochemicals.[1][4] Consequently, 3-(3,5-dichlorophenyl)-3-oxopropanenitrile serves as a
crucial intermediate in the development of novel molecules for drug discovery and crop
protection.[1] This guide provides a comprehensive overview of its fundamental properties,
synthesis, characterization, and potential applications, offering a technical resource for
researchers in organic synthesis and medicinal chemistry.

Core Physicochemical Properties
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The physical and chemical properties of a compound dictate its handling, reactivity, and
suitability for various applications. The properties of 3-(3,5-dichlorophenyl)-3-
oxopropanenitrile are heavily influenced by its molecular weight and the polarity imparted by
the ketone, nitrile, and chloro-substituents.
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Rationale & Scientific

Property Value | Description )
Insight
The universally accepted
unique identifier for this
CAS Number 69316-09-2 N ,
specific chemical substance.[1]
[21[3]
. A systematic name defining
3-(3,5-dichlorophenyl)-3- )
IUPAC Name the precise molecular

oxopropanenitrile

structure.[3]

Molecular Formula

CoHsCI2NO

Derived from elemental

composition.[2][3]

Molecular Weight

214.05 g/mol

The sum of the atomic weights

of the constituent atoms.[1][2]

Boiling Point

393.3 £ 42.0°C at 760 mmHg
(Predicted)

This high predicted boiling
point is a direct consequence
of strong intermolecular dipole-
dipole forces from the polar
carbonyl (C=0) and nitrile
(C=N) groups, coupled with
significant van der Waals
forces arising from the large,

polarizable dichlorophenyl ring.

[3]

Flash Point

191.7°C (Predicted)

The high flash point indicates
relatively low volatility and
suggests moderate thermal
stability under standard
conditions.[3][5]

Solubility

Enhanced solubility in polar

aprotic solvents.

The molecule's polarity
facilitates dissolution in
solvents like Dimethyl
Sulfoxide (DMSO), Acetonitrile
(ACN), and
Dimethylformamide (DMF).[3]
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The nitrile and ketone groups
act as hydrogen bond
acceptors, promoting

interaction with these solvents.

Cool, dry, and inert conditions

are recommended to prevent
Storage Store at 0-8°C, sealed, dry. potential degradation over

time, which could be initiated

by moisture or heat.[1][6]

Synthesis and Mechanism

The synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is typically achieved through a
condensation reaction that forms the key carbon-carbon bond between the acyl group and the
acetonitrile-derived methylene group. A common and effective strategy involves the acylation of
the acetonitrile anion with an activated 3,5-dichlorobenzoyl derivative.

Conceptual Synthesis Workflow

The reaction leverages the acidity of the a-protons of acetonitrile, which can be removed by a
strong base to generate a nucleophilic carbanion. This anion then attacks the electrophilic
carbonyl carbon of an acylating agent like 3,5-dichlorobenzoyl chloride.

( Acetonitrile (CHsCN) )
Strong Base Deprotonation
(e.g., n-BulLi, NaH)

Nucleophilic Acyl
Substitution

Acetonitrile Carbanion
(“CH2CN)

3,5-Dichlorobenzoyl
Chloride

N
>

/3-(3,5-Dichlorophenyl)
k -3-oxopropanenitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile.
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Exemplary Laboratory Protocol

This protocol is a representative procedure based on established chemical principles for [3-
ketonitrile synthesis.

Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous
acetonitrile, which serves as both reactant and solvent.

Carbanion Formation: The flask is cooled to a low temperature (e.g., -78°C) in a dry
ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added
dropwise via the dropping funnel.[3] The reaction is stirred for 30-60 minutes to ensure
complete formation of the acetonitrile carbanion.

o Expertise Insight: The use of a strong, non-nucleophilic base at low temperature is critical
to prevent side reactions, such as self-condensation of acetonitrile or reaction with the
solvent.

Acylation: A solution of 3,5-dichlorobenzoyl chloride in an anhydrous solvent (e.g., THF) is
added slowly to the carbanion solution, maintaining the low temperature.[3] The reaction
mixture is stirred for several hours, allowing it to slowly warm to room temperature.

o Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) until the starting acyl chloride is consumed.

Workup and Quenching: The reaction is carefully quenched by the slow addition of a
saturated aqueous ammonium chloride solution. The organic layer is separated, and the
agueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

Purification: The combined organic extracts are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude
product is then purified, typically by column chromatography on silica gel or recrystallization,
to yield pure 3-(3,5-dichlorophenyl)-3-oxopropanenitrile.

Spectroscopic and Spectrometric Characterization
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Structural elucidation of the synthesized product is a self-validating step, confirming its identity
and purity. The combination of NMR, IR, and Mass Spectrometry provides unambiguous
evidence for the target structure.
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Technique

Expected Observation

Interpretation

1H NMR

0 ~ 7.5-8.0 ppm (m, 3H)d ~
4.0-4.5 ppm (s, 2H)

The signals in the 7.5-8.0 ppm
range correspond to the three
protons on the 3,5-
disubstituted aromatic ring. A
singlet around 4.0-4.5 ppm is
characteristic of the activated
methylene (-CHz-) protons
situated between the electron-
withdrawing ketone and nitrile

groups.

13C NMR

0 ~ 185-195 ppm (C=0)d ~
130-140 ppm (Ar-C)d ~ 125-
130 ppm (Ar-CH)d ~ 115-120
ppm (C=N)d ~ 30-40 ppm (-
CHz2-)

Each unique carbon
environment gives a distinct
signal. Key signals include the
downfield ketone carbonyl, the
nitrile carbon, and the carbons

of the aromatic ring.

IR Spectroscopy

v ~ 2250-2270 cm~1 (C=N
stretch)v ~ 1690-1710 cm~1
(C=0 stretch)v ~ 3000-3100
cm~1 (Ar C-H stretch)v ~ 700-
850 cm~1 (C-Cl stretch)

The sharp, medium-intensity
peak around 2260 cm~tis a
definitive indicator of the nitrile
group. The strong absorption
around 1700 cm~1 confirms the
presence of the conjugated

ketone carbonyl group.[7][8]

Mass Spectrometry (EI-MS)

M+ peak at m/z 213Isotope
peaks at m/z 215 and 217

The molecular ion peak (for
35Cl) will appear at m/z 213. A
characteristic isotopic cluster
pattern for two chlorine atoms
(M*, M*+2, M++4) will be
observed in a ratio of
approximately 9:6:1, providing
definitive evidence for the
presence of two chlorine

atoms.[9]
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Reactivity and Synthetic Utility

The chemical behavior of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is dominated by its
three functional groups.

¢ Acidic Methylene Group: The protons of the CHz group are acidic due to the resonance
stabilization of the resulting carbanion by both the adjacent carbonyl and nitrile groups. This
allows the molecule to act as a potent nucleophile in various C-C bond-forming reactions,
such as alkylations and aldol condensations.

o Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition and reduction
reactions. For example, reduction with sodium borohydride would yield the corresponding
secondary alcohol.

 Nitrile Group: The nitrile group is also synthetically versatile. It can be reduced to a primary
amine, hydrolyzed to a carboxylic acid under acidic or basic conditions, or used in
cycloaddition reactions.[3]

This trifecta of reactivity makes the compound an ideal starting material for synthesizing more
complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Potential Biological and Industrial Significance

While specific biological activity data for 3-(3,5-dichlorophenyl)-3-oxopropanenitrile is not
widely published, the structural motifs it contains are prevalent in molecules with known
bioactivity.[3]
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Caption: Conceptual links between the molecule's structural features and potential applications.

o Pharmaceutical Development: Derivatives of dichlorophenyl compounds have demonstrated
a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory
activities.[4] The 3,5-dichloro substitution pattern, in particular, is explored to enhance
potency and modulate pharmacokinetic properties. This molecule serves as a key
intermediate for synthesizing libraries of compounds for screening.[1]

o Agrochemicals: The dichlorophenyl group is a known toxophore in various herbicides and
pesticides.[1][4] This compound can be used to synthesize new agrochemicals, potentially
with novel modes of action or improved efficacy.[6]

» Material Science: The reactive nature of the molecule allows for its incorporation into
specialty polymers and resins, potentially imparting properties like thermal stability or flame
retardancy.[1]

Conclusion

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is more than a simple chemical; it is a
strategically designed synthetic intermediate. Its value lies in the convergence of a biologically
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relevant dichlorophenyl scaffold with a synthetically versatile 3-ketonitrile core. The predictable
physicochemical properties, well-understood synthesis, and clear spectroscopic signatures
make it a reliable tool for the research chemist. For professionals in drug development and
agrochemical research, it represents a key starting point for the exploration of new chemical
entities with potentially significant biological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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